molecular formula C15H15N3OS B5789031 3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5789031
M. Wt: 285.4 g/mol
InChI Key: QCNTUDAKHCPQAL-UHFFFAOYSA-N
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Description

3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its ability to selectively damage dopaminergic neurons in the brain. This has made it a valuable tool in the study of Parkinson's disease and other neurological disorders. In

Mechanism of Action

3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is metabolized in the brain to a compound called MPP+, which selectively damages dopaminergic neurons in the substantia nigra. This leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease. The exact mechanism by which MPP+ damages neurons is not fully understood, but it is thought to involve the generation of reactive oxygen species and the disruption of cellular energy metabolism.
Biochemical and Physiological Effects:
3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide-induced Parkinson's disease in animal models closely mimics the human disease, with symptoms including tremors, rigidity, and bradykinesia. Biochemically, 3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide causes a reduction in dopamine levels in the brain, as well as changes in other neurotransmitters such as norepinephrine and serotonin. Physiologically, 3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide also causes changes in mitochondrial function and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is that it induces Parkinson's disease in animal models in a selective and reproducible manner. This allows researchers to study the disease process and test potential treatments in a controlled setting. However, there are also limitations to using 3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, including the fact that it does not fully replicate the human disease and that it can be toxic at high doses.

Future Directions

There are several future directions for research on 3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide and Parkinson's disease. One area of focus is the development of new animal models that more closely mimic the human disease. Another area of research is the identification of new treatments for Parkinson's disease, including drugs that can protect dopaminergic neurons from 3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide-induced damage. Additionally, there is ongoing research into the underlying mechanisms of 3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide toxicity and the role of oxidative stress in Parkinson's disease.

Synthesis Methods

3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is synthesized through a multi-step process that involves the reaction of 3-methylpyridine with carbon disulfide, followed by the reaction of the resulting compound with benzoyl chloride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been widely used in scientific research to induce Parkinson's disease in animal models. This has allowed researchers to study the disease process and test potential treatments. 3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been used to study the role of dopamine in the brain and to investigate the effects of other drugs on dopaminergic neurons.

properties

IUPAC Name

3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-5-3-7-12(9-10)14(19)18-15(20)17-13-11(2)6-4-8-16-13/h3-9H,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNTUDAKHCPQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

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